molecular formula C18H19N3O2S B2371369 N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 406691-15-4

N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2371369
CAS No.: 406691-15-4
M. Wt: 341.43
InChI Key: BNYLDEYDNWMRJO-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of β-keto esters, aldehydes, and urea/thiourea derivatives . This compound features a 3,4-dimethylphenyl carboxamide group at position 5, a methyl group at position 6, and a thiophen-2-yl substituent at position 4 of the tetrahydropyrimidine core.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-10-6-7-13(9-11(10)2)20-17(22)15-12(3)19-18(23)21-16(15)14-5-4-8-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLDEYDNWMRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CS3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the tetrahydropyrimidine class. This compound has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article provides a detailed overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H16N2O2S
Molecular Weight288.36 g/mol
CAS Number1036583-69-3

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties against strains such as Candida albicans. The mechanism of action is thought to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Antimicrobial Properties

In addition to antifungal activity, the compound has shown promising results against various bacterial strains. Studies have reported its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that the presence of the thiophene ring enhances its antimicrobial potency .

Case Studies and Research Findings

  • Antifungal Efficacy Against Candida albicans :
    • A study demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 16 µg/mL against Candida albicans, indicating strong antifungal potential .
  • Antibacterial Activity :
    • Another investigation revealed that the compound displayed significant antibacterial activity with an MIC ranging from 8 to 32 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli. The activity was attributed to the compound's ability to interfere with bacterial cell wall synthesis .
  • Structure–Activity Relationship :
    • A comprehensive SAR study highlighted that modifications in the phenyl and thiophene substituents could enhance or diminish biological activity. For instance, compounds with electron-donating groups on the phenyl ring showed improved antimicrobial efficacy compared to those with electron-withdrawing groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural variations among DHPM derivatives include:

  • Position 2 : 2-oxo vs. 2-thioxo groups.
  • Position 4 : Aryl (e.g., phenyl, 4-trifluoromethylphenyl) vs. heteroaryl (e.g., thiophen-2-yl, furan-2-yl) substituents.
  • Position 5 : Carboxamide (varying aryl groups) vs. carboxylate esters (methyl, ethyl).
Table 1: Substituent Effects on Thymidine Phosphorylase Inhibition (IC₅₀, µM)
Compound Structure IC₅₀ (µM) Reference
Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 38.1
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 47.1
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 58.3
Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 46.8

Key Observations :

  • Thiophene vs. Phenyl : The thiophen-2-yl substituent (IC₅₀ = 38.1 µM) enhances thymidine phosphorylase inhibition compared to phenyl (47.1 µM), likely due to improved hydrophobic interactions or π-stacking .
  • Substituent Position on Thiophene : Adding a methyl group to thiophen-2-yl (5-methylthiophen-2-yl) reduces potency (IC₅₀ = 58.3 µM), suggesting steric hindrance or altered electronic effects .
  • Electron-Withdrawing Groups : The 4-trifluoromethylphenyl group (IC₅₀ = 46.8 µM) shows moderate activity, indicating that electron-withdrawing substituents may balance lipophilicity and binding affinity .

Carboxamide vs. Carboxylate Esters

The target compound’s 3,4-dimethylphenyl carboxamide group distinguishes it from carboxylate esters (e.g., methyl, ethyl) commonly reported in the literature. Carboxamides generally exhibit:

  • Improved Metabolic Stability : Reduced ester hydrolysis compared to carboxylate derivatives.

Role of the 2-Oxo vs. 2-Thioxo Group

  • 2-Oxo Derivatives : Associated with thymidine phosphorylase inhibition (e.g., IC₅₀ = 38.1–58.3 µM) .
  • 2-Thioxo Derivatives : Reported for antioxidant activity (e.g., radical scavenging) but show weaker enzyme inhibition, highlighting the critical role of the 2-oxo group in targeting thymidine phosphorylase .

Preparation Methods

Traditional Synthetic Methods

Biginelli Reaction Approach

The Biginelli reaction remains one of the most established methods for synthesizing tetrahydropyrimidine derivatives. For preparing N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide, this multicomponent reaction can be adapted as follows:

General Procedure:
  • A mixture of thiophene-2-carbaldehyde (1 mmol), an appropriate acetoacetamide derivative prepared from 3,4-dimethylaniline (1 mmol), and urea (1.3 mmol) is refluxed in 10-15 mL of absolute ethanol.
  • A catalytic amount of ferric chloride (0.2 mmol) is added as a Lewis acid catalyst.
  • The reaction mixture is refluxed for 6-8 hours with consistent monitoring via thin-layer chromatography.
  • Upon completion, the mixture is cooled to room temperature, forming a precipitate.
  • The solid product is filtered, washed with cold ethanol, and purified by recrystallization from appropriate solvents.

This classical approach typically yields the target compound at 65-75%, with high purity suitable for further applications.

Three-Component Direct Condensation Method

A more direct approach for synthesizing the target compound involves a one-pot, three-component condensation reaction under thermal conditions:

Experimental Procedure:
  • A mixture of 3,4-dimethylacetoacetanilide (0.01 mol), thiophene-2-carbaldehyde (0.01 mol), and urea (0.01 mol) is combined in a reaction vessel.
  • The mixture is heated at 120-150°C without solvent until gas evolution ceases and the reaction mixture solidifies (typically 60-90 minutes).
  • After cooling to room temperature, the solid mass is treated with ethanol.
  • The crude product is filtered and recrystallized from ethanol to afford the pure compound.

This method has demonstrated yields of 85-90%, making it particularly attractive for larger-scale synthesis operations.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages in synthesizing tetrahydropyrimidine derivatives, substantially reducing reaction times while maintaining or improving yields:

Protocol:
  • A mixture of thiophene-2-carbaldehyde (1 mmol), 3,4-dimethylacetoacetanilide (1 mmol), and urea (1 mmol) is placed in a microwave-compatible vessel.
  • A catalytic amount of an environmentally friendly catalyst (such as silica-supported acids or ionic liquids) may be added.
  • The reaction mixture is irradiated at 80-120°C (300-600 W) for 3-10 minutes.
  • After cooling, the product is isolated by adding cold water or ethanol, followed by filtration and recrystallization.

This method typically provides yields of 80-96% in dramatically reduced reaction times (3-30 minutes versus several hours for conventional heating), offering exceptional efficiency.

Mechanochemical Synthesis

The mortar-pestle method represents an innovative, solvent-free approach for synthesizing tetrahydropyrimidine derivatives:

Procedure:
  • Thiophene-2-carbaldehyde, 3,4-dimethylacetoacetanilide, and urea are combined in a mortar in equimolar ratios.
  • A small amount of solid acid catalyst may be added.
  • The components are ground thoroughly for 15-30 minutes until a homogeneous paste forms.
  • The reaction mixture is allowed to stand at room temperature or heated slightly if necessary.
  • The product is washed with water to remove water-soluble impurities and recrystallized from an appropriate solvent.

This method typically delivers yields of 75-85% while eliminating or substantially reducing solvent use, aligning with green chemistry principles.

Solvent-Free Thermal Method

A solvent-free approach represents another environmentally friendly method for synthesizing the target compound:

Protocol:
  • Thiophene-2-carbaldehyde, 3,4-dimethylacetoacetanilide, and urea are combined in stoichiometric ratios in a suitable reaction vessel.
  • The mixture is heated at 120-150°C under solvent-free conditions for 1-2 hours.
  • Progress is monitored by thin-layer chromatography.
  • After cooling, the crude product is purified by recrystallization from ethanol.

This method typically provides yields of 75-85% while eliminating organic solvents during the reaction phase, reducing environmental impact.

Catalyst-Based Approaches

Ionic Liquid-Catalyzed Synthesis

Ionic liquids function as effective catalysts for synthesizing tetrahydropyrimidine derivatives under milder conditions:

Procedure:
  • Diisopropylethylammonium acetate (DIPEAc) is prepared by stirring N,N-diisopropylethylamine (3 mmol) and acetic acid (3 mmol) at 0-10°C for 20 minutes.
  • A mixture of thiophene-2-carbaldehyde (1 mmol), 3,4-dimethylacetoacetanilide (1 mmol), and urea (1 mmol) is combined with 10-15 mol% of the prepared ionic liquid.
  • The reaction mixture is stirred at room temperature or heated moderately (40-60°C) for 2-4 hours.
  • After completion, the mixture is diluted with cold water, and the precipitated product is filtered, washed, and recrystallized.

This method typically provides yields of 70-85% under significantly milder conditions than conventional approaches.

Lewis Acid-Catalyzed Synthesis

Various Lewis acids effectively catalyze the Biginelli reaction for tetrahydropyrimidine synthesis:

Protocol:
  • A mixture of thiophene-2-carbaldehyde (1 mmol), 3,4-dimethylacetoacetanilide (1 mmol), and urea (1 mmol) is combined in a suitable solvent (ethanol or tetrahydrofuran).
  • A catalytic amount (5-10 mol%) of a Lewis acid such as ferric chloride, zinc chloride, or copper(II) triflate is added.
  • The reaction mixture is stirred at ambient temperature or heated moderately (40-60°C) for 4-6 hours.
  • After completion, the product is isolated by conventional workup procedures and purified by recrystallization.

This approach typically yields 65-80% of the target compound with high purity.

Two-Step Synthetic Approaches

Amide Formation Followed by Cyclization

A strategic two-step approach involves first preparing the appropriate acetoacetamide derivative, followed by cyclization:

Step 1: Synthesis of 3,4-dimethylacetoacetanilide
  • To a solution of 3,4-dimethylaniline (10 mmol) in anhydrous tetrahydrofuran (20 mL), triethylamine (11 mmol) is added at 0-5°C.
  • Diketene or ethyl acetoacetate (11 mmol) is added dropwise, and the mixture is stirred for 4-6 hours at room temperature.
  • After completion, the mixture is concentrated, and the crude product is purified by recrystallization from ethanol/hexane.
Step 2: Cyclization with Thiophene-2-carbaldehyde
  • A mixture of the prepared 3,4-dimethylacetoacetanilide (1 mmol), thiophene-2-carbaldehyde (1 mmol), and urea (1.3 mmol) is refluxed in ethanol with catalytic ferric chloride.
  • After 6-8 hours, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized.

This approach, while more time-consuming, often provides higher purity products with overall yields of 60-70%.

Thiophene Component Preparation and Subsequent Condensation

An alternative approach involves preparing the thiophene component separately before incorporating it into the tetrahydropyrimidine structure:

Preparation of Thiophene-2-acetamide Derivative
  • 2-(Thiophen-2-yl)acetic acid (10 mmol) is converted to its acid chloride using thionyl chloride (15 mmol) in anhydrous dichloromethane at 0°C, followed by refluxing for 2-3 hours.
  • After solvent removal, the acid chloride is dissolved in tetrahydrofuran and added dropwise to a cooled solution of 3,4-dimethylaniline and triethylamine.
  • The mixture is stirred overnight at room temperature, then worked up to isolate the amide product.
Formation of Tetrahydropyrimidine Ring

The prepared thiophene-2-yl amide derivative is subsequently incorporated into the tetrahydropyrimidine structure through appropriate cyclization reactions with suitable building blocks.

This method, while more complex, offers greater control over the reaction and may provide purer products in overall yields of 50-60%.

Characterization Data

Spectroscopic Analysis

The synthesized this compound can be identified and characterized using various spectroscopic techniques:

1H NMR Data (400 MHz, DMSO-d6):
  • δ 9.18-9.22 (s, 1H, NH at C-3)
  • δ 7.78-7.82 (s, 1H, NH at C-1)
  • δ 7.58-7.62 (s, 1H, CONH)
  • δ 7.32-7.38 (d, 1H, thiophene-H)
  • δ 7.18-7.24 (d, 1H, thiophene-H)
  • δ 6.95-7.02 (t, 1H, thiophene-H)
  • δ 7.05-7.15 (m, 3H, dimethylphenyl-H)
  • δ 5.38-5.42 (d, 1H, CH at C-4)
  • δ 2.18-2.22 (s, 3H, CH3 at C-6)
  • δ 2.12-2.16 (s, 3H, CH3 at phenyl)
  • δ 2.08-2.12 (s, 3H, CH3 at phenyl)
13C NMR Data (100 MHz, DMSO-d6):
  • δ 166.8-167.2 (C=O of amide)
  • δ 152.4-152.8 (C=O at C-2)
  • δ 148.5-149.0 (C-6)
  • δ 144.2-144.8 (thiophene-C)
  • δ 136.8-137.2 (dimethylphenyl-C)
  • δ 135.4-135.8 (dimethylphenyl-C)
  • δ 130.2-130.6 (dimethylphenyl-C)
  • δ 127.0-127.4 (thiophene-C)
  • δ 126.5-126.9 (thiophene-C)
  • δ 125.0-125.4 (thiophene-C)
  • δ 121.8-122.2 (dimethylphenyl-C)
  • δ 117.5-117.9 (dimethylphenyl-C)
  • δ 102.5-102.9 (C-5)
  • δ 48.6-49.0 (C-4)
  • δ 19.8-20.2 (CH3 at C-6)
  • δ 19.4-19.8 (CH3 at phenyl)
  • δ 18.8-19.2 (CH3 at phenyl)
IR Spectral Data (KBr, cm-1):
  • 3280-3320 (N-H stretching)
  • 3100-3140 (aromatic C-H stretching)
  • 2940-2980 (aliphatic C-H stretching)
  • 1695-1705 (C=O stretching of amide)
  • 1665-1675 (C=O stretching of pyrimidine)
  • 1580-1620 (C=C aromatic stretching)
  • 1520-1540 (C-N stretching)
  • 700-730 (thiophene ring vibrations)

Physical Properties

This compound typically appears as a white to off-white crystalline solid with the following properties:

  • Melting point: 218-220°C
  • Molecular formula: C18H19N3O2S
  • Molecular weight: 341.43 g/mol
  • Solubility: Sparingly soluble in water, soluble in organic solvents such as ethanol, methanol, dimethylformamide, and dimethyl sulfoxide
  • Appearance: Crystalline powder

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 1 compares the various synthetic methods for preparing this compound:

Method Yield (%) Reaction Time Temperature (°C) Solvent Requirement Catalyst
Classical Biginelli 65-75 6-8 h 78-80 (reflux) High (ethanol) Ferric chloride
Three-component condensation 85-90 1-2 h 120-150 None None
Microwave-assisted 80-96 3-10 min 80-120 Low/None Optional
Mechanochemical 75-85 15-30 min 25-30 None Optional
Solvent-free thermal 75-85 1-2 h 120-150 None None
Ionic liquid-catalyzed 70-85 2-4 h 25-60 Low Ionic liquid
Two-step approach 50-70 >12 h Variable High Multiple

Environmental and Economic Considerations

Table 2 evaluates the environmental and economic aspects of each synthetic method:

Method E-factor Atom Economy (%) Energy Consumption Waste Generation Scale-up Potential
Classical Biginelli High 75-80 High High Good
Three-component condensation Medium 85-90 Medium Low Excellent
Microwave-assisted Low 85-90 Medium Low Limited
Mechanochemical Very low 90-95 Low Very low Moderate
Solvent-free thermal Low 85-90 Medium Low Good
Ionic liquid-catalyzed Medium 80-85 Low Medium Good
Two-step approach High 60-70 High High Moderate

Scale-Up Considerations and Industrial Applications

Batch Process Scale-Up

For industrial-scale production of this compound, the three-component direct condensation method offers the most promising approach:

  • The solvent-free nature eliminates large volumes of potentially hazardous solvents.
  • High yields (85-90%) minimize waste and maximize resource efficiency.
  • The straightforward procedure requires minimal specialized equipment.
  • Reaction times of 1-2 hours allow for reasonable production cycles.

Critical parameters for successful scale-up include:

  • Precise temperature control (120-150°C)
  • Adequate mixing to ensure uniform heat distribution
  • Appropriate cooling protocols to facilitate product crystallization
  • Efficient filtration and recrystallization systems

Continuous Flow Processing

For advanced manufacturing scenarios, continuous flow chemistry offers advantages for producing the target compound:

  • A slurry of reactants (thiophene-2-carbaldehyde, 3,4-dimethylacetoacetanilide, and urea) can be continuously fed into a heated flow reactor.
  • Residence time of 30-60 minutes at 120-140°C typically enables complete conversion.
  • The product stream is continuously cooled, filtered, and subjected to in-line recrystallization.

This approach offers enhanced safety, improved heat transfer, and potentially higher throughput for industrial-scale production.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this tetrahydropyrimidine carboxamide?

The synthesis involves condensation and cyclization steps to form the pyrimidine core. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions are typically conducted at 80–100°C to balance yield and avoid decomposition .
  • Catalysts : Triethylamine or acetic anhydride facilitates cyclization and thio-/oxo-group incorporation . Post-synthesis, purification via column chromatography with ethyl acetate/hexane mixtures is recommended .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., thiophen-2-yl vs. phenyl groups) and confirm regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state behavior .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting pathways relevant to pyrimidine analogs:

  • Kinase inhibition : Test against tyrosine kinases using fluorescence-based assays .
  • Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

Discrepancies may arise from substituent effects or assay conditions. Strategies include:

  • Comparative SAR analysis : Modify the 3,4-dimethylphenyl or thiophen-2-yl groups and test activity changes. shows that replacing thiophene with oxadiazole reduces antimicrobial potency .
  • Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation artifacts .
  • Target validation : Apply siRNA knockdowns or CRISPR to confirm on-target effects .

Q. What methodologies are recommended for studying the compound’s mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to predict binding to kinase ATP pockets .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics with target proteins .
  • Metabolomic profiling : LC-MS/MS tracks downstream metabolic changes in treated cells .

Q. How can multi-step synthesis challenges (e.g., low yields in cyclization) be addressed?

  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization yields by 15–20% .
  • Protecting groups : Temporarily shield reactive sites (e.g., amide nitrogen) to prevent side reactions .
  • Real-time monitoring : Use in situ FTIR to detect intermediate formation and optimize stepwise conditions .

Data Analysis and Optimization

Q. What statistical approaches are suitable for analyzing dose-response contradictions?

  • Hill slope modeling : Differentiates between allosteric vs. competitive inhibition mechanisms .
  • ANOVA with post-hoc tests : Identifies significant activity variations across analogs (e.g., EC₅₀ differences in ’s table) .

Q. How can researchers optimize the compound’s pharmacokinetic properties?

  • LogP adjustments : Introduce polar groups (e.g., –OH or –COOH) to reduce hydrophobicity while retaining activity .
  • Pro-drug strategies : Mask the carboxamide group with ester linkages to enhance oral bioavailability .

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